Cas no 1592899-89-2 ((3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride)
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- (3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
- EN300-1120516
- 1592899-89-2
-
- Inchi: 1S/C6H9ClN2O3S/c1-2-3-5-8-6(12-9-5)4-13(7,10)11/h2-4H2,1H3
- InChI Key: VSQHLMHSUWUGCU-UHFFFAOYSA-N
- SMILES: ClS(CC1=NC(CCC)=NO1)(=O)=O
Computed Properties
- Exact Mass: 224.0022410g/mol
- Monoisotopic Mass: 224.0022410g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 81.4Ų
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1120516-0.05g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1120516-0.1g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1120516-0.25g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1120516-0.5g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1120516-1.0g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 1g |
$1057.0 | 2023-06-09 | ||
| Enamine | EN300-1120516-2.5g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1120516-5.0g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 5g |
$3065.0 | 2023-06-09 | ||
| Enamine | EN300-1120516-10.0g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 10g |
$4545.0 | 2023-06-09 | ||
| Enamine | EN300-1120516-1g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1120516-5g |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
1592899-89-2 | 95% | 5g |
$2443.0 | 2023-10-27 |
(3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on (3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
Comprehensive Overview of (3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride (CAS No. 1592899-89-2)
In the realm of specialty chemicals, (3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride (CAS No. 1592899-89-2) stands out as a versatile intermediate with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique oxadiazole ring and sulfonyl chloride functional group, has garnered attention for its role in synthesizing bioactive molecules. Researchers and industry professionals frequently search for terms like "oxadiazole derivatives synthesis", "sulfonyl chloride applications", and "CAS 1592899-89-2 suppliers", reflecting its growing relevance in modern chemistry.
The structural features of (3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride make it a valuable building block for drug discovery. The 1,2,4-oxadiazole moiety is known for its metabolic stability and ability to mimic peptide bonds, making it a hotspot in medicinal chemistry. Recent trends in AI-driven drug design have amplified interest in such heterocyclic compounds, with queries like "AI-based oxadiazole optimization" and "computational chemistry of sulfonyl chlorides" gaining traction. This aligns with the broader industry shift toward high-throughput screening and fragment-based drug discovery methodologies.
From a synthetic perspective, the methanesulfonyl chloride group in this compound offers excellent reactivity for nucleophilic substitution reactions. Laboratories focusing on covalent inhibitor development or proteolysis-targeting chimeras (PROTACs) often explore its potential, as evidenced by search terms like "sulfonyl chloride coupling reactions" and "PROTAC linker chemistry". The propyl side chain further enhances its lipophilicity, a property frequently discussed in forums about blood-brain barrier permeability and drug bioavailability enhancement strategies.
Environmental and regulatory considerations are also shaping the discourse around CAS 1592899-89-2. With increasing emphasis on green chemistry, researchers are investigating solvent-free synthesis routes for such intermediates. Popular searches include "sustainable heterocyclic compound production" and "biodegradable sulfonylating agents", reflecting the industry's dual focus on efficacy and sustainability. Analytical techniques like HPLC purity analysis and LC-MS characterization remain critical for quality control, as highlighted by frequent queries about "oxadiazole stability testing protocols".
The commercial landscape for (3-propyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride continues to evolve, with procurement-related searches such as "CAS 1592899-89-2 technical specifications" and "custom synthesis of oxadiazole sulfonyl chlorides" indicating robust market demand. As patent analyses reveal growing IP activity around oxadiazole-containing therapeutics, this compound's strategic importance in small molecule drug development pipelines becomes increasingly apparent. Its compatibility with modern flow chemistry setups and automated synthesis platforms further positions it as a future-forward chemical entity.
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